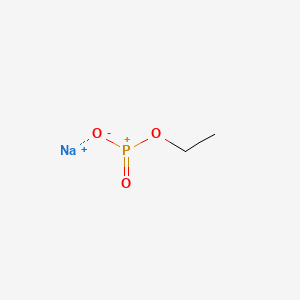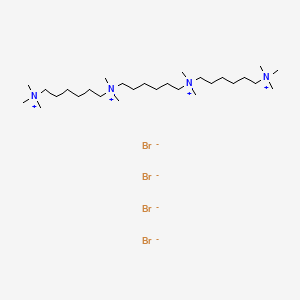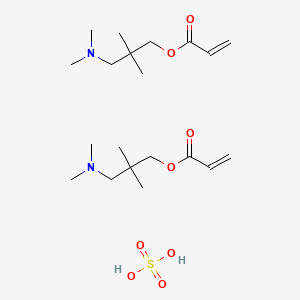
(trans(trans))-4'-Ethyl(1,1'-bicyclohexyl)-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its bicyclic structure with an ethyl group and a nitrile group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves the following steps:
Grignard Reaction: The initial step involves the reaction of 4-ethylcyclohexylmagnesium bromide with 4-cyanocyclohexanone under anhydrous conditions to form the desired product.
Purification: The crude product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are commonly employed.
Major Products
Oxidation: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid.
Reduction: Formation of 4’-Ethyl(1,1’-bicyclohexyl)-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals for display technologies and other advanced materials.
Wirkmechanismus
The mechanism by which (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bicyclic structure can interact with lipid membranes, influencing membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Methyl(1,1’-bicyclohexyl)-4-carbonitrile
- (trans(trans))-4’-Vinyl(1,1’-bicyclohexyl)-4-carbonitrile
Uniqueness
(trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carbonitrile is unique due to its specific ethyl substitution, which imparts distinct physical and chemical properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
70784-09-7 |
|---|---|
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
4-(4-ethylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H25N/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h12-15H,2-10H2,1H3 |
InChI-Schlüssel |
ZLHYETUWSWBIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2CCC(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)


